N,N'-Di(naphthalen-1-yl)formimidamide

Catalog No.
S12276998
CAS No.
146306-28-7
M.F
C21H16N2
M. Wt
296.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Di(naphthalen-1-yl)formimidamide

CAS Number

146306-28-7

Product Name

N,N'-Di(naphthalen-1-yl)formimidamide

IUPAC Name

N,N'-dinaphthalen-1-ylmethanimidamide

Molecular Formula

C21H16N2

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C21H16N2/c1-3-11-18-16(7-1)9-5-13-20(18)22-15-23-21-14-6-10-17-8-2-4-12-19(17)21/h1-15H,(H,22,23)

InChI Key

LOPILOGRAHEWJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC=NC3=CC=CC4=CC=CC=C43

N,N'-Di(naphthalen-1-yl)formimidamide is an organic compound characterized by its unique structure, which consists of two naphthyl groups attached to a formimidamide moiety. The chemical formula for this compound is C18H16N2C_{18}H_{16}N_2, and it features a central carbon atom bonded to a nitrogen atom, which is further connected to two naphthyl groups. This compound is notable for its potential applications in various fields, including organic electronics and medicinal chemistry.

Typical of amides and related compounds. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, N,N'-di(naphthalen-1-yl)formimidamide can be hydrolyzed to yield naphthylamine and formic acid.
  • Coupling Reactions: This compound can participate in coupling reactions with electrophiles, such as halogens or acyl chlorides, to form various substituted derivatives.
  • Reduction: The imine functionality can be reduced to yield corresponding amines, which may further react with other reagents.

The synthesis of N,N'-Di(naphthalen-1-yl)formimidamide typically involves several steps:

  • Formation of the Formimidamide Backbone: This can be achieved by reacting naphthylamine with formic acid or its derivatives under controlled conditions.
  • Coupling Reaction: The resulting intermediate can then be treated with another equivalent of naphthylamine to form the final product through a coupling reaction.
  • Purification: The product is usually purified using recrystallization or chromatography techniques.

N,N'-Di(naphthalen-1-yl)formimidamide has potential applications in several areas:

  • Organic Electronics: Its structural properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
  • Pharmaceuticals: Given its biological activity, it may serve as a lead compound for the development of new therapeutic agents.

Interaction studies involving N,N'-Di(naphthalen-1-yl)formimidamide are essential for understanding its behavior in biological systems and material applications. These studies often focus on:

  • Binding Affinity: Investigating how this compound interacts with various biological targets, such as enzymes or receptors.
  • Material Properties: Analyzing how it interacts with other materials in electronic applications, including charge transport characteristics.

Several compounds share structural similarities with N,N'-Di(naphthalen-1-yl)formimidamide. Here are a few notable examples:

Compound NameStructureUnique Features
N,N-DiphenylformamidC13H12N2Lacks naphthyl groups; simpler structure
N,N-Di(2-naphthyl)formamidC18H16N2Contains two 2-naphthyl groups; different electronic properties
N,N'-Bis(phenyl)formamidC13H12N2Contains phenyl groups instead of naphthyl; less steric hindrance

Uniqueness of N,N'-Di(naphthalen-1-yl)formimidamide

The unique combination of two naphthyl groups in N,N'-Di(naphthalen-1-yl)formimidamide contributes to its distinct electronic properties and potential applications in advanced materials and pharmaceuticals. Its structural complexity may enhance its interactions with biological targets compared to simpler analogs, potentially leading to novel therapeutic discoveries.

N,N'-Di(naphthalen-1-yl)formimidamide is systematically named N,N'-dinaphthalen-1-ylmethanimidamide under IUPAC nomenclature. Its molecular formula is C21H16N2, with a molecular weight of 296.4 g/mol. The compound’s CAS registry number, 146306-28-7, uniquely identifies it in chemical databases. Structurally, it consists of a formimidamide group (–N=CH–N–) flanked by two naphthalen-1-yl groups, which are fused bicyclic aromatic systems (Figure 1).

Table 1: Key Chemical Properties

PropertyValue
IUPAC NameN,N'-dinaphthalen-1-ylmethanimidamide
Molecular FormulaC21H16N2
Molecular Weight296.4 g/mol
CAS Number146306-28-7
SMILESC1=CC=C2C(=C1)C=CC=C2NC=NC3=CC=CC4=CC=CC=C43

The planar naphthalene rings contribute to extended π-conjugation, while the formimidamide group introduces a reactive imine-like nitrogen center.

Historical Context of Formimidamide Derivatives

Formimidamide derivatives have garnered attention since the mid-20th century due to their versatility as intermediates in organic synthesis. Early work focused on their role in forming heterocycles, such as imidazoles and triazines. A breakthrough emerged in 2003 with the development of acid chloride-mediated condensation reactions between isonitriles and ureas, which provided a general route to formamidine ureas. While this method targeted urea derivatives, it laid groundwork for adapting similar strategies to synthesize formimidamides.

N,N'-Di(naphthalen-1-yl)formimidamide itself represents an advancement in sterically hindered formimidamide design. The incorporation of naphthalene groups diverges from simpler aryl or alkyl substituents, offering enhanced stability and tailored electronic properties. Such modifications are critical for applications requiring controlled reactivity, such as catalysis or polymer stabilization.

Structural Significance of Naphthalene Moieties

The naphthalen-1-yl groups in N,N'-Di(naphthalen-1-yl)formimidamide impart three key structural advantages:

  • Steric Hindrance: The bulky naphthalene rings create a shielded environment around the formimidamide core, reducing unwanted side reactions. This steric protection is advantageous in catalytic systems where selectivity is paramount.
  • Aromatic Interactions: The extended π-systems enable strong van der Waals interactions and π-π stacking, which stabilize supramolecular assemblies. These interactions are exploitable in materials science for designing organic semiconductors or porous frameworks.
  • Electronic Effects: Naphthalene’s electron-donating nature modulates the electron density at the formimidamide nitrogen atoms, enhancing nucleophilicity. This electronic tuning influences reactivity in condensation or cycloaddition reactions.

Figure 1: Structural Features

  • Core: Formimidamide (–N=CH–N–)
  • Substituents: Naphthalen-1-yl groups at both nitrogen atoms.

The compound’s stability under ambient conditions further underscores the naphthalene moieties’ role in preventing oxidative degradation.

XLogP3

5.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

296.131348519 g/mol

Monoisotopic Mass

296.131348519 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-09

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